1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-(methoxymethyl)-3-methyl-
Description
The compound 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-(methoxymethyl)-3-methyl- is a heterocyclic aromatic molecule featuring a pyrrolo[2,3-b]pyridine core. This scaffold is characterized by a fused pyrrole and pyridine ring system, with substitutions at positions 1, 3, 4, and 5:
- Position 1: Methoxymethyl (-CH2OCH3) group, enhancing solubility and steric protection of the nitrogen atom.
- Position 3: Methyl (-CH3) group, contributing to hydrophobicity and electronic modulation.
- Position 4: Chloro (-Cl) substituent, influencing reactivity and intermolecular interactions.
- Position 5: Aldehyde (-CHO) functionality, a reactive handle for further derivatization .
This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors like Pemigatinib (CAS 1513857-77-6) . Its structural features balance reactivity and stability, making it valuable in medicinal chemistry.
Properties
Molecular Formula |
C11H11ClN2O2 |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
4-chloro-1-(methoxymethyl)-3-methylpyrrolo[2,3-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C11H11ClN2O2/c1-7-4-14(6-16-2)11-9(7)10(12)8(5-15)3-13-11/h3-5H,6H2,1-2H3 |
InChI Key |
SFQJPIVRPNPGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=NC=C(C(=C12)Cl)C=O)COC |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrrolo[2,3-b]pyridine Framework
- The pyrrolo[2,3-b]pyridine core is generally synthesized via cyclization reactions starting from aminopyridine derivatives or azaindole precursors.
- One method involves condensation of aminopyridines with ethoxymethylmalonic ester, followed by saponification and decarboxylation to form hydroxynaphthyridine intermediates, which undergo photochemical ring contraction to yield the pyrrolo[2,3-b]pyridine system.
Halogenation and Functional Group Introduction
- Selective halogenation at the 4-position (chlorination) can be achieved via electrophilic substitution or by using halogenated precursors.
- For example, 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has been prepared and further functionalized by lithiation and formylation to introduce the aldehyde group at position 5.
Detailed Preparation Methods of the Target Compound
Lithiation and Formylation Approach
- Starting material : 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
- Procedure :
- The starting material is dissolved in tetrahydrofuran (THF) and cooled to -78°C.
- s-Butyllithium (1.06 M) is added dropwise to generate the lithiated intermediate at the 5-position.
- After stirring for 1 hour, electrophilic formylation is performed, typically by adding an electrophilic formyl source such as DMF.
- The reaction mixture is then worked up to isolate 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
Protection and Substitution at the 1-Position
- The 1-position of the pyrrolo[2,3-b]pyridine is protected or functionalized by introducing a methoxymethyl group.
- This can be achieved by reacting the free NH of the pyrrole ring with methoxymethyl chloride under basic conditions, yielding the 1-(methoxymethyl) derivative.
- Methylation at the 3-position is typically introduced either before or after the formylation step, depending on the synthetic route.
Suzuki Coupling and Further Functionalization
- Suzuki-Miyaura cross-coupling reactions are utilized to introduce aryl or heteroaryl substituents at various positions on the pyrrolo[2,3-b]pyridine core.
- For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives can be coupled with boronic acids to introduce substituents, followed by bromination and tosylation steps for further functionalization.
Representative Synthetic Scheme Summary
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | 4-chloro-1-(triisopropylsilyl)-pyrrolo[2,3-b]pyridine + s-BuLi in THF at -78°C | Lithiation at position 5 | Lithiated intermediate |
| 2 | Electrophilic formylation (e.g., DMF) | Introduction of aldehyde at position 5 | 4-chloro-1-(triisopropylsilyl)-5-formyl derivative |
| 3 | Deprotection (acidic conditions) | Removal of triisopropylsilyl protecting group | 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
| 4 | Methoxymethyl chloride + base | Alkylation of NH at position 1 | 1-(methoxymethyl) substituted compound |
| 5 | Methylation reagents (e.g., methyl iodide) | Introduction of methyl group at position 3 | Final target compound |
Research Findings and Optimization Notes
- The lithiation and formylation step requires strict temperature control (-78°C) to avoid side reactions and ensure regioselectivity at the 5-position.
- Protection of the NH group at position 1 is critical before lithiation to prevent unwanted side reactions.
- Suzuki coupling methods provide versatility for introducing various substituents but are typically used for aryl substitutions rather than small alkyl or methoxymethyl groups.
- Yields for the aldehyde introduction step vary but are generally moderate to good (around 50-70%) depending on the precise conditions and scale.
- Purification is typically achieved by silica gel chromatography using mixtures of dichloromethane and methanol or ethyl acetate as eluents.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Lithiation/Formylation | s-Butyllithium, THF, -78°C, DMF | High regioselectivity at C-5 | Requires low temperature, moisture sensitive |
| Methoxymethylation | Methoxymethyl chloride, base | Efficient protection/functionalization at N-1 | Requires prior protection steps |
| Suzuki Coupling | Pd catalyst, boronic acids, K2CO3, dioxane/H2O | Versatile for aryl substitutions | Not suitable for small alkyl groups |
| Photochemical ring contraction | Aminopyridine derivatives, ethoxymethylmalonic ester | Provides core pyrrolo[2,3-b]pyridine scaffold | Multi-step, specialized equipment needed |
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-(methoxymethyl)-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Condensation: The aldehyde group can participate in condensation reactions with various nucleophiles, forming imines, hydrazones, or other condensation products.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Overview
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-(methoxymethyl)-3-methyl- is a compound that has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly as a scaffold for developing inhibitors targeting various biological pathways. This article explores its applications, focusing on its role as a fibroblast growth factor receptor (FGFR) inhibitor and its implications in cancer therapy.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
The compound has been shown to exhibit significant inhibitory activity against FGFRs, which are critical in various cellular processes including proliferation, migration, and survival. Abnormal activation of FGFR signaling is implicated in several cancers, making FGFRs attractive targets for therapeutic intervention.
- Study Findings : Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine demonstrate potent activities against FGFR1, FGFR2, and FGFR3. For instance, one study reported that a specific derivative exhibited IC50 values of 7 nM for FGFR1, suggesting strong inhibitory potential against this receptor .
| Compound | FGFR Target | IC50 Value (nM) |
|---|---|---|
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 |
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer properties. In vitro studies revealed that it inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis. Moreover, it significantly reduced the migration and invasion capabilities of these cancer cells, highlighting its potential as a lead compound in cancer therapy .
Phosphodiesterase Inhibition
Another area of application is in the inhibition of phosphodiesterase enzymes (PDEs), specifically PDE4B. Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have shown selective inhibition of this enzyme, which is involved in inflammatory responses and has implications for treating conditions like chronic obstructive pulmonary disease (COPD) and asthma.
- Study Insights : One derivative was identified as a potent PDE4B inhibitor with acceptable pharmacokinetic properties and significant inhibition of tumor necrosis factor-alpha (TNF-α) release from macrophages .
Case Study 1: FGFR Inhibitors
In a study focused on synthesizing new derivatives of 1H-pyrrolo[2,3-b]pyridine as FGFR inhibitors, researchers utilized structure-based design strategies to enhance ligand efficiency. The synthesized compounds were screened for their antiproliferative activities against various cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis in targeted cancer cells .
Case Study 2: PDE4B Selectivity
Research involving the synthesis and biological evaluation of pyrrolo[2,3-b]pyridine derivatives highlighted their selectivity as PDE4B inhibitors. The study emphasized the importance of structural modifications to improve binding affinity and selectivity against other PDE isoforms. This work lays the groundwork for further optimization and preclinical testing in neurodegenerative diseases where PDE inhibition could offer therapeutic benefits .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-(methoxymethyl)-3-methyl- involves its interaction with specific molecular targets and pathways. For example, its inhibitory activity against FGFRs is attributed to its ability to bind to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways . This inhibition leads to the suppression of cell proliferation, migration, and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related pyrrolo[2,3-b]pyridine derivatives:
Key Comparative Insights
Reactivity and Functionalization
- The aldehyde group at position 5 in the target compound enables nucleophilic additions (e.g., condensation reactions), similar to ester derivatives (e.g., Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate) . However, aldehydes are more reactive than esters, favoring rapid derivatization in medicinal chemistry workflows.
- Protecting groups : The methoxymethyl group at position 1 offers moderate steric protection compared to bulkier triisopropylsilyl (TIPS) groups (e.g., CAS 924655-39-0), which are used to block reactive sites during multi-step syntheses .
Electronic and Steric Effects
- Chloro vs. trifluoromethylphenyl : The 4-chloro substituent in the target compound provides electron-withdrawing effects, enhancing electrophilic reactivity. In contrast, the 5-(4-trifluoromethylphenyl) group in compound 6c introduces strong electron-withdrawing and hydrophobic properties, improving binding affinity in kinase inhibitors.
- Methyl vs.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of various enzymes and receptors implicated in cancer and inflammatory diseases. The specific compound 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-(methoxymethyl)-3-methyl- has been studied for its potential therapeutic applications.
- Molecular Formula: C₈H₈ClN₂O
- Molecular Weight: 180.59 g/mol
- CAS Number: 958230-19-8
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have highlighted that pyrrolo[2,3-b]pyridine derivatives exhibit potent inhibitory activity against FGFRs, which are critical in tumorigenesis. Specifically, a related compound demonstrated IC₅₀ values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential for cancer therapy targeting these receptors .
Table 1: FGFR Inhibition Potency of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
|---|---|---|---|
| Compound 4h | 7 | 9 | 25 |
| Compound X | TBD | TBD | TBD |
Anticancer Activity
The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. In vitro studies showed that it significantly inhibited the proliferation of breast cancer cells (4T1), inducing apoptosis and reducing migration and invasion capabilities .
Case Study: Anticancer Efficacy
A study conducted on the efficacy of related pyrrolo[2,3-b]pyridine derivatives found that compound 4h not only inhibited cell growth but also affected cell cycle progression and apoptosis pathways. The mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[2,3-b]pyridine derivatives is influenced by their structural components. Variations in substituents on the pyrrolopyridine core have been systematically studied to optimize their potency against FGFRs and other targets.
Table 2: SAR Analysis of Pyrrolo[2,3-b]pyridine Derivatives
| Substituent | Activity (IC₅₀) | Target |
|---|---|---|
| -Cl | 7 nM | FGFR1 |
| -CH₃ | TBD | TBD |
| -OCH₃ | TBD | TBD |
Q & A
Basic: What are the key considerations for synthesizing 4-chloro-1-(methoxymethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde?
Answer:
The synthesis of this compound involves regioselective functionalization of the pyrrolo[2,3-b]pyridine core. Critical steps include:
- Protection/Deprotection : Use of methoxymethyl (MOM) groups to protect reactive nitrogen sites, as seen in similar scaffolds where NaH and methyl iodide (MeI) in THF are employed for alkylation .
- Chlorination : Selective introduction of chlorine at the 4-position often requires electrophilic substitution under controlled conditions (e.g., HNO₃ at low temperatures to avoid over-oxidation) .
- Aldehyde Formation : Oxidation or formylation at the 5-position, typically via Vilsmeier-Haack or directed lithiation followed by quenching with DMF.
Methodological Tip : Monitor reaction progress via LC-MS to ensure regioselectivity and minimize side products like over-chlorinated derivatives .
Basic: How can the electronic and structural properties of this compound be characterized experimentally and computationally?
Answer:
- X-Ray Crystallography : High-resolution X-ray diffraction (at 100 K) resolves bond critical points and hydrogen-bonding networks. For example, the Laplacian of electron density (∇²ρ) at N–C bonds ranges from −11.37 to −19.20 e Å⁻⁵, confirming covalent character .
- DFT Calculations : BLYP/6-311++G(d,p) level simulations predict HOMO-LUMO gaps (e.g., 3.59 eV), correlating with kinetic stability. Compare Mulliken charges with experimental charge densities to validate computational models .
- Spectroscopy : ¹H/¹³C NMR and IR identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and substituent effects on chemical shifts .
Advanced: How can structure-activity relationships (SAR) guide the design of kinase inhibitors using this scaffold?
Answer:
- Hinge-Binding Motif : The pyrrolo[2,3-b]pyridine core acts as a hinge binder in kinases (e.g., FGFR1). Substituents at the 5-position (e.g., trifluoromethyl) form hydrogen bonds with residues like Asp 641, enhancing affinity .
- Hydrophobic Pocket Exploration : Replace methoxymethyl with bulkier groups (e.g., cyclopentyl) to occupy hydrophobic regions. For example, 5-(trifluoromethyl) derivatives show improved IC₅₀ values due to van der Waals interactions with Gly 485 .
- Activity Cliffs : Use molecular docking (AutoDock Vina) to predict binding poses and identify substituents that disrupt key interactions (e.g., steric clashes with gatekeeper residues) .
Advanced: How to resolve discrepancies between DFT-predicted and experimentally observed electronic properties?
Answer:
- Multipole Refinement : Apply Hansen-Coppens formalism to X-ray data to refine anisotropic displacement parameters (ADPs) for hydrogen atoms, improving agreement with DFT-calculated electron densities .
- Benchmarking : Compare multiple functionals (BLYP vs. B3LYP) and basis sets (6-31G* vs. def2-TZVP) to minimize errors in HOMO-LUMO gap predictions.
- Topological Analysis : Use AIMAll software to analyze bond critical points (BCPs). Discrepancies in Laplacian values may indicate limitations in basis set size or solvent effects omitted in simulations .
Methodological: What strategies improve regioselectivity in substitutions on the pyrrolo[2,3-b]pyridine ring?
Answer:
- Directing Groups : Install electron-withdrawing groups (e.g., nitro at 3-position) to direct electrophilic substitution to the 4-position. For example, nitration with HNO₃ at 0°C yields >90% 4-nitro derivatives .
- Transition Metal Catalysis : Use Pd(PPh₃)₄ with arylboronic acids for Suzuki-Miyaura coupling at the 5-position, achieving >85% yield under optimized conditions (dioxane/H₂O, 105°C) .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity at the 1-position for methoxymethylation, while DMF favors aldehyde formation at the 5-position .
Advanced: How do intermolecular interactions in the solid state influence reactivity or stability?
Answer:
- Hydrogen Bonding : N–H⋯N interactions (2.07–2.74 e Å⁻³ electron density) stabilize crystal packing, reducing hygroscopicity. Weak C–H⋯Cl interactions (0.8–1.2 e Å⁻³) may enhance solubility in polar solvents .
- Thermal Stability : DSC/TGA analysis correlates melting points (e.g., 235–237°C for related compounds) with lattice energy from intermolecular forces .
- Reactivity Implications : Steric hindrance from crystal packing can slow hydrolysis of the aldehyde group, enabling storage under ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
